molecular formula C24H25N5O2S B2977389 (E)-1-(4-(4-cinnamylpiperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea CAS No. 955683-06-4

(E)-1-(4-(4-cinnamylpiperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea

Cat. No.: B2977389
CAS No.: 955683-06-4
M. Wt: 447.56
InChI Key: BAIOSLJDQPDADS-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-(4-Cinnamylpiperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea is a sophisticated hybrid chemical compound incorporating multiple pharmacologically relevant structural motifs, making it a valuable candidate for investigative pharmacology and medicinal chemistry research. This compound features a cinnamylpiperazine moiety linked via a carbonyl group to a thiazole ring containing a phenylurea substituent, combining structural elements observed in various biologically active molecules . The cinnamylpiperazine component shares structural similarities with synthetic opioids that have recently emerged as research targets following regulatory changes to fentanyl-related substances . These cinnamylpiperazine derivatives typically demonstrate µ-opioid receptor (MOR) activation potential, though with different efficacy and potency profiles compared to fentanyl analogs . The thiazole component with phenylurea substitution represents another pharmacologically significant scaffold noted in scientific literature for potential biological activities . Researchers investigating novel synthetic opioids (NSOs) may find this compound particularly valuable due to its structural relationship to the cinnamylpiperazine class that includes compounds such as 2-methyl AP-237 and AP-238, which have been studied for their MOR activation potential using βarr2 recruitment assays . Available research indicates that cinnamylpiperazine-based compounds typically show varying degrees of MOR efficacy and potency, with some analogs demonstrating Emax values up to 125% relative to hydromorphone and EC50 values in the nanomolar range . The integration of multiple structural domains in this single molecule provides researchers with a sophisticated tool for structure-activity relationship studies, receptor profiling, and pharmacological characterization across potential target systems. This compound is offered strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should implement appropriate safety protocols when handling this material, particularly in light of documented toxicological profiles of structurally related compounds in both antemortem and postmortem case studies . Proper analytical methods such as liquid chromatography tandem mass spectrometry are recommended for identification and quantification in research samples .

Properties

IUPAC Name

1-phenyl-3-[4-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c30-22(21-18-32-24(26-21)27-23(31)25-20-11-5-2-6-12-20)29-16-14-28(15-17-29)13-7-10-19-8-3-1-4-9-19/h1-12,18H,13-17H2,(H2,25,26,27,31)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIOSLJDQPDADS-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(4-(4-cinnamylpiperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea is a synthetic compound that incorporates a thiazole moiety, a phenylurea structure, and a piperazine derivative. This compound is of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Structural Characteristics

The compound can be characterized by the following structural components:

  • Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen, which is known for various biological activities.
  • Piperazine Moiety : A cyclic compound with two nitrogen atoms that often contributes to the pharmacological properties of drugs.
  • Phenylurea Group : A structure that has been associated with various biological activities, including herbicidal and anticancer properties.

Anticancer Potential

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, phenylureas have been studied for their ability to inhibit cancer cell proliferation in various types of cancer, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Anticonvulsant Activity

Similar compounds within the piperazine class have demonstrated anticonvulsant properties. Studies have shown that modifications in the piperazine structure can enhance efficacy against seizures. The exact mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways.

The biological activity of this compound is hypothesized to involve:

  • Receptor Binding : Interaction with specific receptors (e.g., cannabinoid receptors) that mediate various physiological responses.
  • Enzyme Inhibition : Inhibition of enzymes involved in cell signaling pathways, leading to altered cellular responses.

Comparative Analysis

A comparative analysis with similar compounds can provide insights into the unique biological activities of this compound. The following table summarizes key findings from studies on related compounds:

Compound NameBiological ActivityMechanism of Action
4-CinnamylpiperazineAnticancer, AnticonvulsantModulates GABA receptors
Thiazole DerivativesAntimicrobial, AnticancerInhibits DNA synthesis
PhenylureasHerbicidal, AnticancerInduces apoptosis

Case Study 1: Anticancer Efficacy

A study conducted on phenylurea derivatives revealed that certain modifications enhanced their anticancer efficacy against breast cancer cells. The study reported a significant reduction in cell viability when treated with these compounds, suggesting that structural elements such as the thiazole ring may play a critical role in enhancing biological activity .

Case Study 2: Anticonvulsant Properties

Research on piperazine derivatives has shown promising results in animal models for epilepsy. Compounds similar to this compound demonstrated reduced seizure frequency and severity when administered in controlled doses .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differentiating features:

Compound Name Substituents on Thiazole Urea-Linked Groups Notable Structural Features Reference
(E)-1-(4-(4-Cinnamylpiperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea (Target) 4-Cinnamylpiperazine-1-carbonyl Phenyl Cinnamyl group enhances π-π stacking potential -
1-(5-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea 4-Chlorophenyl-piperazine-carbonyl, 4-methyl Phenyl Chlorine substituent increases electronegativity
1-(4-(4-Bromophenyl)thiazol-2-yl)-3-phenylurea 4-Bromophenyl Phenyl Bromine improves halogen bonding but adds steric bulk
1-(6-Methylbenzo[d]thiazol-2-yl)-3-phenylurea Benzo[d]thiazole, 6-methyl Phenyl Benzannulation increases lipophilicity
1-(4-(2-(2-Methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea 2-(2-Methylindolin-1-yl)-2-oxoethyl Phenyl Indole moiety may enhance DNA intercalation

Key Observations :

  • The target compound’s cinnamylpiperazine group distinguishes it from analogs with halophenyl (e.g., Cl, Br) or benzo-thiazole substituents. This group may improve membrane permeability and target selectivity .
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight logP (Predicted) Solubility Insights
Target Compound C₂₄H₂₆N₆O₂S 486.6 ~3.5 Moderate solubility due to urea
1-(5-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea C₂₂H₂₂ClN₅O₂S 456.0 ~3.2 Reduced solubility (Cl substituent)
1-(4-(4-Bromophenyl)thiazol-2-yl)-3-phenylurea C₁₆H₁₂BrN₃OS 366.3 ~2.8 Low solubility (Br steric hindrance)
1-(6-Methylbenzo[d]thiazol-2-yl)-3-phenylurea C₁₅H₁₃N₃OS 297.3 ~3.0 High lipophilicity (benzannulation)

Key Observations :

  • The target compound’s higher molecular weight (486.6 vs.
  • Piperazine and urea groups in analogs improve water solubility, but hydrophobic substituents (e.g., cinnamyl, bromophenyl) counteract this .

Key Observations :

  • For example, electron-withdrawing groups (e.g., NO₂ in ) enhance enzyme inhibition, while bulky groups (e.g., cinnamyl) may improve target specificity .
  • The target compound’s cinnamylpiperazine group could mimic phenylurea derivatives in , which exhibit tubulin inhibition at micromolar concentrations .

Representative Yields and Characterization :

  • Compound 3a (): 75.2% yield, ESI-MS m/z: 652.1 [M−2HCl+H]⁺, 1H-NMR δ 12.19 (s, 1H, urea NH) .
  • Compound 8i (): 54.3% yield, ESI-MS m/z: 344.1 [M+H]⁺ .

Q & A

Basic Research Questions

Q. What are the key structural motifs in this compound, and how do they influence its reactivity and bioactivity?

  • Answer: The compound features:

  • Thiazole core : Electron-deficient heterocycle enabling hydrogen bonding and π-stacking interactions .
  • Piperazine-carbonyl group : Enhances solubility and serves as a linker for target engagement .
  • Cinnamyl substituent : Introduces rigidity and potential for hydrophobic interactions with biological targets .
  • Phenylurea moiety : Facilitates hydrogen bonding, often critical for enzyme inhibition .
    • Methodological Insight : Computational tools (e.g., molecular electrostatic potential maps) can predict reactive sites, while NMR confirms substituent orientation .

Q. What synthetic routes are viable for constructing the thiazole core, and what are their limitations?

  • Answer :

  • Hantzsch thiazole synthesis : React α-bromoketones with thioureas in ethanol under reflux (yields: 50–70%). Critical parameters include stoichiometry and reaction time .
  • Post-functionalization : Pre-formed thiazoles conjugated to piperazine via carbodiimide-mediated coupling (e.g., EDC/HOBt in DCM, yields: 60–80%) .
    • Limitations : Low yields in polar protic solvents due to side reactions; purification requires silica gel chromatography .

Advanced Research Questions

Q. How can computational methods resolve contradictions in predicted vs. observed biological activity?

  • Answer :

  • Density Functional Theory (DFT) : Models electronic properties to explain discrepancies in reactivity or binding affinity .
  • Molecular Dynamics (MD) : Simulates compound-target interactions under physiological conditions to validate assay results .
  • Case Study : If enzymatic assays (IC50 = 0.45 µM) conflict with cell-based data (IC50 = 2.3 µM), MD can reveal membrane permeability issues .

Q. What strategies optimize the piperazine-carbonyl-thiazole conjugation, and how is success validated?

  • Optimization :

  • Coupling Agents : EDC/HOBt vs. DCC: EDC minimizes racemization in DCM at 25°C .
  • Stoichiometry : A 1.2:1 (acylating agent:piperazine) ratio improves yield to >75% .
    • Validation :
  • 1H NMR : Disappearance of piperazine NH peaks (δ 1.2–1.5 ppm) confirms conjugation .
  • HPLC-MS : Monitors reaction progress and purity (>95%) .

Methodological Recommendations

  • For Data Contradictions :
    • Use orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) .
    • Validate compound stability via accelerated degradation studies (40°C/75% RH, HPLC monitoring) .
  • For SAR Studies :
    • Synthesize analogs with modified cinnamyl groups (e.g., halogenated or methylated derivatives) to probe hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.